7-Oxoandrostane-3,17-diyl diacetate
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Overview
Description
7-Oxoandrostane-3,17-diyl diacetate is a synthetic steroidal compound with the molecular formula C23H34O5. It is characterized by the presence of two acetate groups attached to the 3rd and 17th carbon atoms of the androstane skeleton, along with a ketone group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxoandrostane-3,17-diyl diacetate typically involves the acetylation of 7-oxoandrostane-3,17-diol. The reaction is carried out under anhydrous conditions using acetic anhydride as the acetylating agent and pyridine as the catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using chromatographic techniques to ensure the completion of the acetylation process .
Chemical Reactions Analysis
Types of Reactions: 7-Oxoandrostane-3,17-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-oxoandrostane-3,17-dione.
Reduction: Reduction reactions can convert the ketone group at the 7th position to a hydroxyl group, forming 7-hydroxyandrostane-3,17-diyl diacetate.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed:
Oxidation: 7-Oxoandrostane-3,17-dione.
Reduction: 7-Hydroxyandrostane-3,17-diyl diacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxoandrostane-3,17-diyl diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and its role in steroid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in hormone replacement therapy.
Mechanism of Action
The mechanism of action of 7-Oxoandrostane-3,17-diyl diacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to steroid receptors, including androgen and estrogen receptors, modulating their activity.
Pathways Involved: It influences various signaling pathways related to steroid hormone action, including the regulation of gene expression and protein synthesis.
Comparison with Similar Compounds
Androstane-3,17-diyl diacetate: Similar in structure but lacks the ketone group at the 7th position.
Ethynodiol diacetate: A synthetic progestational hormone with different functional groups and biological activity.
5alpha-androstane-3beta,17alpha-diol: A major metabolite of testosterone with androgenic activity .
Uniqueness: 7-Oxoandrostane-3,17-diyl diacetate is unique due to the presence of the ketone group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
13209-61-5 |
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Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(17-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)27-16-7-9-22(3)15(11-16)12-19(26)21-17-5-6-20(28-14(2)25)23(17,4)10-8-18(21)22/h15-18,20-21H,5-12H2,1-4H3 |
InChI Key |
ICLVBZVECAGRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)CC2C1)CCC4OC(=O)C)C)C |
Origin of Product |
United States |
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